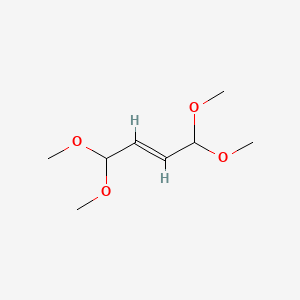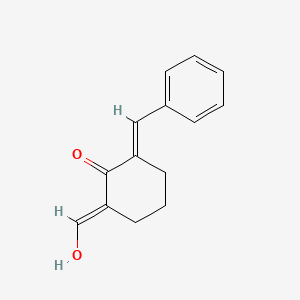
Diethyl-(Hydroxyimino)malonat
Übersicht
Beschreibung
Diethyl (hydroxyimino)malonate (DEHIM) is an organic compound with the molecular formula C7H10O4. It is a colorless, odorless crystalline solid that is soluble in water and alcohol. DEHIM is a versatile reagent used in the synthesis of organic compounds and in the development of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the production of polymers, resins, and other materials.
Wissenschaftliche Forschungsanwendungen
Bio-Imaging
Diethylmalonat-Derivate, wie zum Beispiel der fluoreszierende Farbstoff NE-N2H4, wurden für die Bio-Imaging entwickelt. Diese Farbstoffe können Hydrazin detektieren, eine Verbindung von Interesse aufgrund ihrer Anwendungen und Toxizität. Der NE-N2H4-Farbstoff zeigt Eigenschaften wie eine große Stokes-Shift, gute Selektivität und geringe Zytotoxizität auf, was ihn für die Überwachung von Hydrazin in lebenden Zellen geeignet macht .
Umweltüberwachung
Die gleichen Diethylmalonat-basierten Farbstoffe, die in der Bio-Imaging verwendet werden, können auch für die Umweltüberwachung eingesetzt werden. Sie können Hydrazindämpfe detektieren, die ein Schadstoff mit potenziell krebserregenden Wirkungen auf Lunge, Leber und Nieren sind. Dies macht Diethylmalonat-basierte Farbstoffe wertvoll für die Echtzeitdetektion von Umweltverschmutzung .
Pharmazeutische Synthese
Diethylmalonat wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. So ist es zum Beispiel an der Herstellung von Naftidrofuryl beteiligt, einem Vasodilatator. Die Verbindung veranschaulicht klassische Reaktionen in ihrer Synthese, wie z. B. Alkylierungen und Decarboxylierung .
Analytische Chemie
In der analytischen Chemie dienen Diethylmalonat-basierte Verbindungen als chemische Sonden. Diese Sonden können in Gegenwart bestimmter Analyten, wie z. B. Hydrazin, aktiviert werden, was empfindliche Detektionsmethoden ermöglicht, die sowohl in der Forschung als auch in industriellen Anwendungen von entscheidender Bedeutung sind .
Organische Synthese
Diethylmalonat ist ein Schlüsselreagenz in der organischen Synthese, insbesondere in der Malonestersynthese. Diese Methode wird zur Herstellung von Carbonsäuren mit komplexen Strukturen verwendet, die grundlegend für die Herstellung einer Vielzahl organischer Verbindungen sind .
Materialwissenschaft
In der Materialwissenschaft kann Diethylmalonat verwendet werden, um die Eigenschaften von Materialien zu modifizieren. So kann es beispielsweise in Polymere eingearbeitet werden, um deren Flexibilität, Haltbarkeit und andere physikalische Eigenschaften zu verändern, was für die Entwicklung neuer Materialien mit spezifischen Eigenschaften unerlässlich ist .
Wirkmechanismus
Target of Action
Diethyl (hydroxyimino)malonate, also known as diethyl malonate, is a diethyl ester of malonic acid . It is a 1,3-dicarbonyl compound that has relatively acidic α-hydrogens . The primary targets of diethyl malonate are the α-hydrogens adjacent to the carbonyl groups .
Mode of Action
Diethyl malonate can be transformed to its enolate using sodium ethoxide as a base . The enolate anion formed can undergo nucleophilic substitution on the alkyl halide, leading to the formation of the alkylated compound .
Biochemical Pathways
The key biochemical pathway involving diethyl malonate is the malonic ester synthesis . This process involves Knoevenagel condensations of diethyl malonate on aldehydes, reductions of the resulting alkylidenemalonates, the preparation of the corresponding α-hydroxyimino esters, and their final reduction . This synthetic pathway is general and provides access to a wide variety of α-amino esters .
Result of Action
The result of the action of diethyl (hydroxyimino)malonate is the production of α-amino esters . These α-amino esters are valuable in various chemical syntheses, including the production of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Action Environment
The action, efficacy, and stability of diethyl (hydroxyimino)malonate can be influenced by various environmental factors. For example, the temperature and pH of the reaction environment can affect the rate and outcome of the chemical reactions involving diethyl malonate . Additionally, the presence of other substances, such as catalysts or inhibitors, can also impact the compound’s action .
Safety and Hazards
Diethyl malonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Biochemische Analyse
Biochemical Properties
It is known that malonic acid, from which Diethyl (hydroxyimino)malonate is derived, is involved in the acetate-malonate pathway, contributing to the synthesis of fatty acids
Cellular Effects
The cellular effects of Diethyl (hydroxyimino)malonate are not well-documented. Malonate, a related compound, has been shown to have significant effects on cells. For example, malonate has been found to promote adult cardiomyocyte proliferation and heart regeneration . It is unclear whether Diethyl (hydroxyimino)malonate has similar effects.
Molecular Mechanism
It is known that malonate, a related compound, can inhibit succinate dehydrogenase (SDH), an enzyme involved in the tricarboxylic acid cycle . This inhibition can lead to a decrease in reactive oxygen species production, which can protect against ischemia/reperfusion injury .
Temporal Effects in Laboratory Settings
Malonate, a related compound, has been shown to have long-term protective effects when administered upon reperfusion in a mouse model of myocardial infarction .
Dosage Effects in Animal Models
Malonate, a related compound, has been shown to have protective effects against cardiac ischemia-reperfusion injury when administered at a dose of 16 mg/kg/min for 10 min upon reperfusion .
Metabolic Pathways
Diethyl (hydroxyimino)malonate is likely involved in the acetate-malonate pathway, given its structural similarity to malonate . This pathway contributes to the synthesis of fatty acids .
Transport and Distribution
It is known that malonate, a related compound, can be transported into cells via the monocarboxylate transporter 1 .
Eigenschaften
IUPAC Name |
diethyl 2-hydroxyiminopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPCUMZEDYLUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423240 | |
| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-41-0 | |
| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl oximomalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)






![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)
![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)




